molecular formula C16H25N B560829 Stylotelline CAS No. 108648-45-9

Stylotelline

Cat. No. B560829
CAS RN: 108648-45-9
M. Wt: 231.383
InChI Key: FJRCDFUABIVCCI-FVQBIDKESA-N
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Description

Stylotelline is a natural product found in Hymeniacidon with data available.

Scientific Research Applications

Isocyanide Terpene Metabolites

A study by Manzo et al. (2004) on the nudibranch Phyllidiella pustulosa revealed the isolation of various isocyanides, including diterpenes previously undiscovered in Phyllidiid nudibranchs. Among these was an enantiomer of the known sponge metabolite stylotelline. This research highlights the potential of stylotelline and its analogs in exploring marine natural products and their bioactive properties (Manzo et al., 2004).

Investigating Cytotoxic and Apoptosis Inducing Effects

Rassouli et al. (2011) investigated the cytotoxic and anticancer activities of stylosin, a monoterpene related to stylotelline, extracted from Ferula ovina. The study conducted on 5637 and HFF3 cells showed that stylosin could induce DNA damage and increase the number of apoptotic cells, suggesting its potential in cancer research (Rassouli et al., 2011).

Anti-inflammatory Activity of Stylopine

Jang et al. (2004) examined the anti-inflammatory activity of stylopine, a component of Chelidonium majus, related to stylotelline. The study found that stylopine reduced the production of various inflammatory mediators in RAW 264.7 cells, indicating its potential as an anti-inflammatory agent (Jang et al., 2004).

properties

CAS RN

108648-45-9

Molecular Formula

C16H25N

Molecular Weight

231.383

IUPAC Name

(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene

InChI

InChI=1S/C16H25N/c1-5-7-14-9-11-15(3)10-6-8-13(2)16(15,12-14)17-4/h12-13H,5-11H2,1-3H3/t13-,15-,16-/m1/s1

InChI Key

FJRCDFUABIVCCI-FVQBIDKESA-N

SMILES

CCCC1=CC2(C(CCCC2(CC1)C)C)[N+]#[C-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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